molecular formula C6H4BrF2NO2S B2622885 4-Bromo-3,5-difluorobenzenesulfonamide CAS No. 874804-20-3

4-Bromo-3,5-difluorobenzenesulfonamide

Cat. No. B2622885
CAS RN: 874804-20-3
M. Wt: 272.06
InChI Key: AKMOQOUJQRDNSP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 . It is a derivative of benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-difluorobenzenesulfonamide consists of a benzene ring substituted with bromo, difluoro, and sulfonamide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3,5-difluorobenzenesulfonamide include a molecular weight of 272.07 and a density of 1.9±0.1 g/cm3 . The boiling point is 351.5±52.0 °C at 760 mmHg .

Scientific Research Applications

Carbonic Anhydrase Inhibitor

“4-Bromo-3,5-difluorobenzenesulfonamide” is a type of fluorinated benzenesulfonamide . It has been identified as a carbonic anhydrase (CA) inhibitor . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Inhibition of these enzymes has been explored for potential therapeutic applications in a variety of medical conditions including glaucoma, epilepsy, obesity, and cancer .

Research in Fluorinated Building Blocks

This compound is also used in the research of fluorinated building blocks . Fluorinated compounds have unique properties due to the presence of fluorine atoms, which are highly electronegative. These properties make them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .

Synthesis of 4-Substituted-2,3,5,6-Tetrafluorobenzenesulfonamides

“4-Bromo-3,5-difluorobenzenesulfonamide” can be used in the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides . These compounds have been studied for their binding potencies as inhibitors of various human carbonic anhydrase isozymes .

Tailoring the Glass Transition Temperatures of Poly(Arylene Ether)s

N,N-Dialkyl-3,5-difluorobenzenesulfonamides, which can be prepared from “4-Bromo-3,5-difluorobenzenesulfonamide”, have been used as a tool for tailoring the glass transition temperatures of poly(arylene ether)s . This is important in the development of new materials with specific thermal properties .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3,5-difluorobenzenesulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .

Mode of Action

4-Bromo-3,5-difluorobenzenesulfonamide: acts as an inhibitor of Carbonic Anhydrase 2 . It binds to the enzyme, forming a 1:1 complex . This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate ions in the body .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by 4-Bromo-3,5-difluorobenzenesulfonamide affects the carbon dioxide hydration and bicarbonate dehydration processes . These processes are part of the larger carbon dioxide transport pathway, which is essential for respiration and pH regulation in the body .

Pharmacokinetics

The bioavailability of the compound would be influenced by these properties, affecting how much of the compound reaches the target site of action .

Result of Action

The molecular and cellular effects of 4-Bromo-3,5-difluorobenzenesulfonamide ’s action primarily involve the disruption of pH balance in the body . By inhibiting Carbonic Anhydrase 2, the compound affects the equilibrium between carbon dioxide and bicarbonate ions, which can lead to changes in pH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,5-difluorobenzenesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to Carbonic Anhydrase 2 and inhibit its activity .

Safety and Hazards

The safety data sheet for 3,5-Difluorobenzenesulfonamide, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions should be taken when handling 4-Bromo-3,5-difluorobenzenesulfonamide.

properties

IUPAC Name

4-bromo-3,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMOQOUJQRDNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-difluorobenzenesulfonamide

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